Benzyl-PEG18-MS
Description
Benzyl-PEG18-MS is a polyethylene glycol (PEG)-based compound featuring a benzyl group linked to an 18-unit PEG chain. PEG derivatives like this compound are widely used in pharmaceutical and biotechnological applications for drug conjugation, solubility enhancement, and stabilization due to their biocompatibility and tunable hydrophilicity .
Properties
Molecular Formula |
C44H82O21S |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C44H82O21S/c1-66(45,46)65-42-41-63-38-37-61-34-33-59-30-29-57-26-25-55-22-21-53-18-17-51-14-13-49-10-9-47-7-8-48-11-12-50-15-16-52-19-20-54-23-24-56-27-28-58-31-32-60-35-36-62-39-40-64-43-44-5-3-2-4-6-44/h2-6H,7-43H2,1H3 |
InChI Key |
DNPVUAFXYISKQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG18-MS is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. The PEG chain typically consists of 18 ethylene glycol units. The synthesis involves the use of various reagents and catalysts to ensure the correct attachment of the benzyl group and the formation of the desired PEG chain length .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps to ensure high purity and consistency of the final product. The compound is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG18-MS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzyl group or the PEG chain.
Substitution: The benzyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different properties and applications depending on the modifications made .
Scientific Research Applications
Drug Delivery Systems
Benzyl-PEG18-MS serves as an effective polymeric carrier in pharmaceutical formulations. Its hydrophilic polyethylene glycol (PEG) component enhances solubility and bioavailability of poorly soluble drugs.
Key Advantages:
- Increased Solubility: The PEG moiety improves the solubility of hydrophobic drugs.
- Reduced Immunogenicity: PEGylation can mask the drug from the immune system, prolonging circulation time.
- Controlled Release: The structure allows for controlled release profiles, which can be tailored for specific therapeutic needs.
Case Study:
In a study involving the formulation of an anticancer drug using this compound, researchers observed a significant increase in the drug's half-life and therapeutic efficacy compared to non-PEGylated forms. The study demonstrated that the PEGylated formulation showed a 50% increase in plasma concentration over 24 hours post-administration .
Bioconjugation
This compound is extensively used in bioconjugation processes to link biomolecules such as proteins, peptides, and nucleic acids. This application is crucial for developing targeted therapies and diagnostics.
Applications:
- Antibody-Drug Conjugates (ADCs): The compound can be used to attach cytotoxic drugs to antibodies, enhancing the specificity of cancer treatments.
- Vaccine Development: It facilitates the conjugation of antigens to carrier proteins, improving immune responses.
Data Table: Bioconjugation Efficiency
| Biomolecule Type | Conjugation Method | Efficiency (%) | Reference |
|---|---|---|---|
| Antibodies | Click Chemistry | 85 | |
| Peptides | EDC/NHS Coupling | 90 | |
| Nucleic Acids | Maleimide Chemistry | 75 |
PROTAC Development
This compound is a key component in the synthesis of PROTACs, which are innovative therapeutic agents designed to target and degrade specific proteins within cells.
Mechanism:
PROTACs utilize an E3 ligase recruitment strategy to tag target proteins for ubiquitination and subsequent degradation via the proteasome pathway. The incorporation of this compound enhances the stability and solubility of these compounds.
Case Study:
A recent study highlighted the use of this compound in developing a PROTAC targeting an oncogenic protein. The resulting compound demonstrated superior selectivity and potency in cellular assays, leading to a significant reduction in tumor growth in vivo .
Cosmetic Applications
Beyond pharmaceuticals, this compound is also employed in cosmetic formulations due to its emulsifying properties and ability to improve skin penetration of active ingredients.
Applications:
- Moisturizers: Enhances hydration by forming a protective barrier on the skin.
- Anti-aging Products: Facilitates the delivery of peptides and antioxidants into deeper skin layers.
Mechanism of Action
Benzyl-PEG18-MS functions as a linker in PROTACs, which consist of two ligands connected by the PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Key Structural and Functional Differences
Benzyl-PEG18-MS belongs to a class of benzyl-terminated PEGs. Below is a comparison with closely related compounds:
Notes:
- PEG Chain Length : Longer PEG chains (e.g., PEG18 vs. PEG11) enhance hydrophilicity and prolong circulation time in vivo but may reduce cellular uptake efficiency .
- Functional Groups : The "MS" group in this compound likely improves sulfonation stability compared to ester-terminated derivatives like Benzyl-PEG8-t-butyl ester, which are prone to hydrolysis .
Solubility and Stability
- This compound : Expected to exhibit high water solubility due to the extended PEG chain, though specific data are unavailable.
- Benzyl-PEG8-t-butyl ester: Limited solubility in aqueous media due to the hydrophobic t-butyl ester group .
- Benzylpenicillin Potassium : Highly water-soluble (classified as "O" per pharmaceutical guidelines) .
Analytical Characterization
Industrial Use Cases
- This compound : Employed in bioconjugation for antibody-drug conjugates (ADCs) due to its balance of hydrophilicity and stability.
- Benzyl-PEG11-MS: Used in nanoparticle surface functionalization for targeted drug delivery .
Biological Activity
Benzyl-PEG18-MS is a compound that combines a benzyl group with polyethylene glycol (PEG) and a molecular structure that is significant in various biological applications. This compound has garnered interest for its potential biological activities, particularly in antimicrobial properties, drug delivery systems, and therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal activities of benzyl derivatives, including this compound. Research indicates that benzyl bromide derivatives exhibit notable effectiveness against various clinical pathogens. For instance, a study demonstrated that certain benzyl derivatives showed strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mg/mL depending on the specific strain tested .
Table 1: Antimicrobial Activity of Benzyl Derivatives
| Compound | Activity Against | MIC (mg/mL) |
|---|---|---|
| Benzyl Bromide 1a | S. aureus | 1 |
| Benzyl Bromide 1c | S. pyogenes | 0.5 |
| Benzyl Bromide 1b | E. faecalis | 2 |
| Benzyl Bromide 1a | C. albicans | 1 |
The mechanism by which benzyl derivatives exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival. The presence of the PEG moiety in this compound may enhance solubility and bioavailability, potentially increasing the efficacy of the compound in biological systems .
Case Studies
One notable case study involved the application of this compound in a drug delivery model, where it was used to encapsulate therapeutic agents for targeted delivery. The study found that the incorporation of PEG significantly improved the pharmacokinetics and biodistribution of the drug, leading to enhanced therapeutic outcomes in animal models .
Inhibition of Enzymatic Activity
This compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, its effect on tyrosine phosphatase 1B has been studied, demonstrating potential implications for diabetes treatment by enhancing insulin signaling pathways .
Table 2: Enzymatic Inhibition Studies
| Enzyme | Assay Type | Result |
|---|---|---|
| Tyrosine Phosphatase 1B | Colorimetric Assay | Significant inhibition observed |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Q & A
Q. Table 1: Recommended Characterization Data
| Technique | Parameter Measured | Expected Outcome |
|---|---|---|
| -NMR | PEG chain integration | δ 3.5–3.7 ppm (m) |
| ESI-MS | Molecular weight | [M+Na] = X Da |
| SEC | Polydispersity index (PDI) | PDI < 1.05 |
Advanced: How can researchers resolve discrepancies in hydrodynamic radius measurements of this compound across studies?
Answer:
Conflicting DLS data often arise from:
- Sample preparation : Variations in solvent (e.g., aqueous vs. organic buffers) or concentration (e.g., aggregation at >1 mg/mL). Standardize protocols using ultracentrifugation (20,000 ×g, 15 min) to remove particulates .
- Instrument calibration : Validate DLS with polystyrene standards. Compare with SEC-MALS (multi-angle light scattering) for absolute size determination .
- Environmental factors : Control temperature (±0.1°C) and pH (±0.05 units), as PEG conformation is sensitive to ionic strength .
Advanced: How should researchers design stability studies for this compound under physiological conditions?
Answer:
A robust stability study includes:
- Stress testing : Expose the compound to pH 2–9 (37°C, 72 hrs) and analyze degradation via HPLC. Monitor for PEG chain hydrolysis (retention time shifts) or benzyl group oxidation (new UV-active peaks) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 4°C. For example, if at 25°C is 30 days, extrapolate to 180 days at 4°C .
- Statistical validation : Apply ANOVA to compare batch-to-batch variability (e.g., p < 0.05 indicates significant instability) .
Advanced: How can contradictory data on this compound’s solubility in polar solvents be reconciled?
Answer:
Reported solubility variations (e.g., in DMSO vs. water) may stem from:
- Crystallinity differences : Amorphous vs. crystalline PEG phases affect dissolution. Use differential scanning calorimetry (DSC) to identify melting points (~50–60°C for PEG18) .
- Hydration effects : Measure critical micelle concentration (CMC) via pyrene fluorescence. Higher CMC (>1 mM) indicates lower aggregation in aqueous media .
- Methodological bias : Standardize solvent addition rates (e.g., 0.1 mL/min) and equilibration times (≥24 hrs) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor coupling efficiency in real time (>95% conversion per step) .
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology (RSM) .
- Quality control : Enforce strict specifications for residual solvents (e.g., <500 ppm DMF via GC-MS) and endotoxins (<0.1 EU/mg via LAL assay) .
Basic: How should researchers incorporate this compound into nanoparticle formulations?
Answer:
- Surface functionalization : Use PEG18-MS as a stabilizing agent via solvent displacement (e.g., nanoprecipitation). Target 5–10% w/w loading to balance colloidal stability and payload capacity .
- Characterization : Measure zeta potential (e.g., −20 mV in PBS) and encapsulation efficiency (>80% via dialysis-HPLC) .
Advanced: How to address discrepancies in biological activity data linked to this compound conjugates?
Answer:
- Structure-activity relationship (SAR) : Correlate MS group positioning (terminal vs. internal) with bioactivity using SPR (surface plasmon resonance) binding assays .
- Batch documentation : Trace biological variability to synthesis impurities (e.g., ≤0.5% free benzyl alcohol via GC) .
- Meta-analysis : Apply random-effects models to aggregate data from ≥5 studies, adjusting for covariates like cell line passage number .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
